molecular formula C13H17NO4 B8043721 2-(3-acetyloxy-N-methylanilino)ethyl acetate

2-(3-acetyloxy-N-methylanilino)ethyl acetate

Cat. No.: B8043721
M. Wt: 251.28 g/mol
InChI Key: JDWGVQRGYGMDEW-UHFFFAOYSA-N
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Description

2-(3-acetyloxy-N-methylanilino)ethyl acetate: . It is characterized by its molecular structure, which includes an acetyloxy group, a methylanilino group, and an ethyl acetate moiety. This compound is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(3-acetyloxy-N-methylanilino)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(15)17-8-7-14(3)12-5-4-6-13(9-12)18-11(2)16/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWGVQRGYGMDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)C1=CC(=CC=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyloxy-N-methylanilino)ethyl acetate typically involves the reaction of 3-acetyloxy-N-methylaniline with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyloxy-N-methylanilino)ethyl acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at the acetyloxy or ethyl acetate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced analogs.

  • Substitution: : Formation of different derivatives based on the substituents used.

Scientific Research Applications

2-(3-acetyloxy-N-methylanilino)ethyl acetate is used in various scientific research applications, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-acetyloxy-N-methylanilino)ethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-acetyloxy-N-methylanilino)ethyl acetate is similar to other acetate derivatives and aniline compounds. Some similar compounds include:

  • N-methyl-N-phenylethanolanine

  • 2-(N-methylphenylamino)ethanol

  • Ethanol, 2-(methylphenylamino)-

These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of acetyloxy and ethyl acetate groups, which confer distinct chemical properties and applications.

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